Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate
Overview
Description
Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate is a chemical compound with the molecular formula C18H18O4 and a molecular weight of 298.33 g/mol. It is a useful research chemical, often utilized as a building block in organic synthesis.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate are not fully understood yet. It is known that the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
The molecular mechanism of this compound is not well-studied. It is known that benzylic halides typically react via SN1 or SN2 pathways, via the resonance-stabilized carbocation . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate can be synthesized through various methods. One common route involves the esterification of 3-(benzyloxy)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. It may also interact with cellular receptors, influencing signaling pathways and biological processes.
Comparison with Similar Compounds
Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 3-oxo-3-phenylpropanoate: Similar structure but lacks the benzyloxy group.
Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate: Similar structure but with the benzyloxy group at a different position.
Methyl 3-oxo-3-phenylpropanoate: Similar structure but with a methyl ester instead of an ethyl ester.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
ethyl 3-oxo-3-(3-phenylmethoxyphenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-2-21-18(20)12-17(19)15-9-6-10-16(11-15)22-13-14-7-4-3-5-8-14/h3-11H,2,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYJQRJPKNPZHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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